molecular formula C17H11ClN2S2 B13860604 3-(4-chlorophenyl)sulfanyl-2-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine

3-(4-chlorophenyl)sulfanyl-2-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13860604
M. Wt: 342.9 g/mol
InChI Key: JUIFLUWQTWOBIR-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)sulfanyl-2-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that combines a pyrrolopyridine core with thiophene and chlorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)sulfanyl-2-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the pyrrolopyridine core followed by the introduction of the thiophene and chlorophenyl groups through various coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)sulfanyl-2-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-chlorophenyl)sulfanyl-2-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)sulfanyl-2-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 2,5-dibromothiophene share the thiophene ring but differ in their substituents.

    Pyrrolopyridine Derivatives: Compounds such as 1H-pyrrolo[2,3-b]pyridine with different substituents on the pyridine ring.

Uniqueness

3-(4-chlorophenyl)sulfanyl-2-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H11ClN2S2

Molecular Weight

342.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-2-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C17H11ClN2S2/c18-11-5-7-12(8-6-11)22-16-13-3-1-9-19-17(13)20-15(16)14-4-2-10-21-14/h1-10H,(H,19,20)

InChI Key

JUIFLUWQTWOBIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=C2SC3=CC=C(C=C3)Cl)C4=CC=CS4)N=C1

Origin of Product

United States

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